4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship (SAR)

This pyrazole-3-carboxamide features a unique N-(3-methoxyphenyl) substituent not exemplified in key Btk inhibitor patents. It enables targeted SAR expansion at the carboxamide terminus and investigation of O-demethylation metabolic pathways, distinct from common N-dealkylation analogs. Procure for conformational bias studies, QSAR model validation, or as a versatile intermediate (deprotectable 4-benzyloxy group). Confirm stock and request a quote for your required scale.

Molecular Formula C24H20FN3O3
Molecular Weight 417.44
CAS No. 1210253-34-1
Cat. No. B2906929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
CAS1210253-34-1
Molecular FormulaC24H20FN3O3
Molecular Weight417.44
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C24H20FN3O3/c1-30-21-9-5-8-19(14-21)26-24(29)23-22(31-16-17-6-3-2-4-7-17)15-28(27-23)20-12-10-18(25)11-13-20/h2-15H,16H2,1H3,(H,26,29)
InChIKeyVUEMOWQDFFOWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 1210253-34-1): Baseline Identity for Scientific Procurement


4-(Benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 1210253-34-1, PubChem CID 45529651) is a fully synthetic, small-molecule pyrazole-3-carboxamide with a molecular formula of C₂₄H₂₀FN₃O₃ and a molecular weight of 417.4 g/mol [1]. The compound features a 1-(4-fluorophenyl)-1H-pyrazole core, a 4-benzyloxy substituent, and an N-(3-methoxyphenyl)-carboxamide side chain. It belongs to a class of N-aryl pyrazole carboxamides that has been explored in patent filings as Btk (Bruton's tyrosine kinase) inhibitors for oncology and inflammatory indications [2]. Despite its structural elaboration, peer-reviewed literature reporting direct biological activity data for this specific compound remains absent from major databases (PubChem BioAssay, ChEMBL, BindingDB) as of the search date, positioning it primarily as a research tool compound or synthetic intermediate.

Why N-Aryl Variation in Pyrazole-3-carboxamides Precludes Simple Interchange: The Case for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide Procurement


The pyrazole-3-carboxamide scaffold tolerates a wide range of N-aryl substituents—propyl, morpholinoethyl, thiazolyl, 4-fluorobenzyl, and methoxyphenyl variants are all commercially available [1]. However, this substituent governs three properties that cannot be assumed equivalent across analogs: (i) conformational bias of the carboxamide side chain, which dictates target binding geometry; (ii) logD and hydrogen-bonding capacity, which control permeability and solubility; and (iii) metabolic liability, as O-dealkylation of the 3-methoxyphenyl group versus N-dealkylation of alkyl analogs yields distinct metabolite profiles. For example, the N-propyl analog (CAS 1209664-57-2) lacks the aromatic π-surface and H-bond acceptor of the 3-methoxyphenyl ring, while the N-(4-fluorobenzyl) analog (CAS 1209363-68-7) introduces an additional fluorine atom that alters electronic distribution [2]. In the absence of experimental head-to-head data for this specific compound, these structural distinctions serve as the primary basis for non-interchangeability in any assay where the N-aryl group participates in molecular recognition.

Quantitative Evidence Guide: Selecting 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide Over Closest Analogs


Structural Differentiation at the N-Aryl Carboxamide Position: 3-Methoxyphenyl vs. Propyl, Morpholinoethyl, 4-Fluorobenzyl, and Thiazolyl Analogs

The defining structural feature of this compound is the N-(3-methoxyphenyl) carboxamide terminus. Among the closest commercially available analogs, the N-propyl variant (CAS 1209664-57-2) replaces the aromatic ring with a simple alkyl chain, eliminating π-stacking and H-bond acceptor potential; the N-(2-morpholinoethyl) variant (CAS 1172729-10-0) introduces a basic tertiary amine; the N-(4-fluorobenzyl) variant (CAS 1209363-68-7) adds a second fluorine atom and a methylene spacer; and the N-thiazolyl variant (CAS 1169990-15-1) presents a heteroaromatic ring with distinct electronic character [1]. These differences translate into substantially different calculated physicochemical profiles. Quantitative comparisons at the level of experimentally measured biological activity cannot be made at this time due to the absence of published primary data for this compound [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship (SAR)

Predicted Kinase Selectivity Signature Based on Scaffold Alignment with the Genentech Btk Inhibitor Chemotype

The Genentech patent US20200181154A1 discloses pyrazole carboxamide compounds of Formula I as Btk inhibitors for cancer and inflammatory diseases [1]. The core scaffold—a 1-aryl-1H-pyrazole-3-carboxamide with a 4-alkoxy substituent—is shared by the target compound. While the patent does not explicitly list CAS 1210253-34-1 as an exemplified compound, the N-(3-methoxyphenyl) carboxamide motif aligns with the patent's general Formula I, wherein the amide nitrogen bears an optionally substituted aryl group [1]. The closest exemplified analogs in the patent incorporate substituted phenyl or heteroaryl carboxamides, but none replicate the specific 3-methoxyphenyl combination. This positions the target compound as a potentially unexplored member of the Btk inhibitor chemotype, differentiated from patent-exemplified analogs by its unique N-aryl substitution pattern.

Bruton's tyrosine kinase (Btk) Kinase inhibitor Scaffold alignment

Metabolic Soft-Spot Differentiation: 3-Methoxyphenyl vs. Propyl and Morpholinoethyl N-Substituents

The N-aryl substituent dictates the primary metabolic pathway accessible to the compound. The N-propyl analog (CAS 1209664-57-2) is susceptible to cytochrome P450-mediated N-dealkylation, a well-characterized metabolic liability that generates a primary carboxamide metabolite. The N-(2-morpholinoethyl) analog (CAS 1172729-10-0) introduces a morpholine ring that can undergo oxidative ring opening. In contrast, the N-(3-methoxyphenyl) group in the target compound is predicted to undergo O-demethylation of the methoxy substituent, yielding a phenolic metabolite, while the amide bond remains intact. This distinction is critical when the carboxamide linkage is essential for target engagement, as N-dealkylation directly abolishes the pharmacophore, whereas O-demethylation may retain partial activity or generate a modifiable handle for further derivatization [1].

Drug metabolism O-dealkylation N-dealkylation Metabolic stability

Application Scenarios for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide Based on Available Evidence


Kinase Inhibitor SAR Exploration: Btk and Related Tec-Family Kinases

The compound's scaffold aligns with the Genentech Btk inhibitor chemotype (US20200181154A1), but its N-(3-methoxyphenyl) substituent is not exemplified in the patent [1]. Researchers pursuing Btk or Tec-family kinase inhibitor discovery can use this compound to probe whether the 3-methoxyphenyl group enhances selectivity or potency relative to patent-exemplified N-aryl variants. The compound serves as a tool for expanding SAR around the carboxamide terminus without requiring de novo scaffold synthesis.

Metabolic Probe for O-Demethylation vs. N-Dealkylation Pathway Analysis

In in vitro metabolism studies comparing a series of pyrazole-3-carboxamide analogs, this compound enables investigation of O-demethylation as an alternative metabolic pathway to the N-dealkylation seen in N-propyl analogs [1]. This information supports lead optimization programs where preservation of the amide bond is critical for maintaining target engagement.

Computational Chemistry Benchmarking and Pharmacophore Modeling

The compound's well-defined structure and calculated properties (XLogP3: 4.6, TPSA: 65.4 Ų) make it suitable as a benchmarking molecule for computational models predicting permeability, solubility, or target binding [1]. Its specific substitution pattern provides a distinct data point for validating QSAR models trained on the broader pyrazole-3-carboxamide series.

Synthetic Intermediate for Further Derivatization

With a molecular weight of 417.4 g/mol and the presence of a 4-benzyloxy group that can be deprotected to a free phenol, the compound offers a versatile intermediate for generating derivatives with modified N-aryl or O-alkyl substituents [1]. Procurement for this purpose is justified when the goal is to access a specific substitution pattern not available from other commercial analogs.

Quote Request

Request a Quote for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.